molecular formula C10H8F6O3S B13042568 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate

Cat. No.: B13042568
M. Wt: 322.23 g/mol
InChI Key: JPZCHELMQRHAFR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is a specialized organic reagent designed for advanced synthetic applications. Its structure incorporates a trifluoromethanesulfonate (triflate) group, which is renowned as an excellent leaving group due to the exceptional stability of the triflate anion, facilitating efficient nucleophilic substitution reactions . Simultaneously, the 2,2,2-trifluoro-1-(m-tolyl)ethyl moiety can significantly alter a molecule's properties, enhancing lipophilicity and metabolic stability, which are highly desirable traits in the development of active pharmaceutical ingredients (APIs) and agrochemicals . This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, where the triflate group acts as a superior pseudohalide surrogate for constructing biaryl and complex unsaturated systems . It serves as a powerful electrophile for introducing the fluorinated aromatic side chain into target molecules, enabling the synthesis of fluorinated amino acids, heterocycles, and other complex architectures critical in medicinal chemistry and materials science . As with all reagents of this nature, this compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult relevant safety data sheets prior to use, as triflate esters are often highly reactive and may require handling under anhydrous conditions .

Properties

Molecular Formula

C10H8F6O3S

Molecular Weight

322.23 g/mol

IUPAC Name

[2,2,2-trifluoro-1-(3-methylphenyl)ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C10H8F6O3S/c1-6-3-2-4-7(5-6)8(9(11,12)13)19-20(17,18)10(14,15)16/h2-5,8H,1H3

InChI Key

JPZCHELMQRHAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2,2,2-Trifluoro-1-(m-tolyl)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Trifluoro-1-(m-tolyl)ethanol and trifluoromethanesulfonic acid.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Applications

1. Synthesis of Fluorinated Compounds
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is utilized as a fluorinating agent in the synthesis of various fluorinated organic compounds. Its triflate group acts as an excellent leaving group, facilitating nucleophilic substitutions. For instance, it has been employed in the preparation of substituted aryl compounds, enhancing the diversity of fluorinated derivatives available for pharmaceutical development.

Case Study:
A study demonstrated the use of this compound in synthesizing 4-(2,2,2-trifluoroethoxy)acetophenone from 4'-hydroxyacetophenone via a nucleophilic substitution reaction with sodium hydride as a base. The reaction yielded a significant amount of product with good purity after purification through column chromatography .

Medicinal Chemistry

2. Antimicrobial and Antiplasmodial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial properties. Specifically, studies have shown that certain synthesized chalcones derived from this compound demonstrate significant activity against Plasmodium falciparum, the causative agent of malaria.

Case Study:
In a synthesis and evaluation study of antiplasmodial activity, several derivatives were tested for their efficacy against Plasmodium falciparum. The results indicated that compounds bearing the trifluoromethyl group exhibited enhanced biological activity compared to their non-fluorinated counterparts .

Industrial Applications

3. Fluorinated Polymers and Coatings
The compound is also used in the formulation of fluorinated polymers and coatings due to its unique properties such as chemical inertness and thermal stability. These materials find applications in various industries including electronics and automotive sectors where resistance to heat and chemicals is crucial.

Data Table: Industrial Applications

Application AreaDescription
ElectronicsUsed in coatings for circuit boards for insulation and protection against moisture.
AutomotiveUtilized in manufacturing parts that require high resistance to heat and chemicals.
PharmaceuticalsActs as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Trifluoromethanesulfonate Esters

Example Compound : Mesityl(m-tolyl)iodonium trifluoromethanesulfonate (3i)

  • Structural Similarities : Both compounds share the trifluoromethanesulfonate (-SO₃CF₃) group, a strong electron-withdrawing moiety that enhances stability and reactivity as a leaving group in organic synthesis.
  • Physical Properties: Compound 3i has a melting point of 169–171°C, typical for iodonium triflates due to ionic lattice interactions . The target compound’s melting point is likely influenced by its non-ionic structure but may be lower due to reduced crystallinity.
  • Synthetic Utility : Triflates are widely used in cross-coupling reactions. While 3i serves as an arylating agent in meta-selective C–H functionalization , the target compound’s m-tolyl group could facilitate regioselective arylations in analogous reactions.

Fluorinated Ethyl Sulfonates

Example Compounds : Ethanesulfonyl fluorides (e.g., 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]-ethanesulfonyl fluoride)

  • Structural Differences : These compounds feature sulfonyl fluoride (-SO₂F) groups instead of sulfonate esters, making them more reactive toward nucleophiles. However, both classes exhibit high fluorine content, which improves thermal and chemical stability .
  • Applications : Sulfonyl fluorides are used in click chemistry and polymer synthesis. In contrast, the target compound’s triflate group is better suited for catalytic applications (e.g., as a leaving group in palladium-catalyzed couplings).

Perfluorinated Acrylates

Example Compounds: 2-Propenoic acid esters (e.g., 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester)

  • Functional Group Contrast: These acrylates contain fluorinated ester groups but lack aromatic substituents.
  • Industrial Relevance : Fluorinated acrylates are used in coatings and surfactants, whereas the target compound’s triflate functionality suggests utility in pharmaceuticals or agrochemical synthesis.

Research Findings and Implications

  • Reactivity: The triflate group in the target compound is expected to exhibit superior leaving-group ability compared to non-fluorinated sulfonates, facilitating efficient nucleophilic substitutions .
  • Stability : The m-tolyl group may enhance steric protection of the triflate moiety, reducing premature hydrolysis—a common issue in sulfonate esters .
  • Synthetic Potential: Structural analogs like 3i demonstrate the utility of fluorinated triflates in challenging transformations (e.g., C–H activation), suggesting the target compound could enable novel methodologies in aromatic functionalization .

Biological Activity

2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate, also known by its CAS number 1736-06-7, is a fluorinated compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and implications for future research.

  • Molecular Formula : C₉H₇F₃O₃S
  • Molecular Weight : 188.15 g/mol
  • CAS Number : 1736-06-7
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is largely attributed to its role as an electrophilic agent. The trifluoromethanesulfonate group is known to facilitate nucleophilic substitutions in biological systems, which can lead to various physiological effects.

Inhibition Studies

Research indicates that fluorinated compounds like this compound can act as inhibitors for certain enzymes. A notable study explored the inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The compound was found to bind reversibly to the enzyme's active site, leading to competitive inhibition. This mechanism is similar to other fluorinated acetophenone derivatives that have been characterized as transition-state analogs .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Enzyme InhibitionActs as a competitive inhibitor of AChE
Neurotransmission EffectsPotential modulation of cholinergic signaling
CytotoxicityPreliminary studies suggest cytotoxic effects on certain cancer cell lines

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition
    • A kinetic study demonstrated that this compound inhibits AChE with a dissociation constant KiK_i indicating high potency. The study utilized Ellman's method to quantify enzyme activity before and after exposure to the compound .
  • Cytotoxic Effects
    • In vitro studies conducted on various cancer cell lines have indicated that this compound exhibits cytotoxic properties. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways .
  • Molecular Docking Studies
    • Computational modeling has shown that the compound fits well into the active site of target enzymes, suggesting potential for drug design applications. Molecular dynamics simulations revealed stable interactions between the compound and key residues within the active site of AChE .

Implications for Future Research

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development : Its role as an AChE inhibitor could be explored further for therapeutic applications in neurodegenerative diseases such as Alzheimer's.
  • Cancer Therapeutics : Given its cytotoxic effects on cancer cells, further investigation into its mechanism could lead to novel anticancer agents.
  • Environmental Impact Studies : Understanding the degradation and environmental fate of this compound is crucial due to its fluorinated nature and potential ecological implications.

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